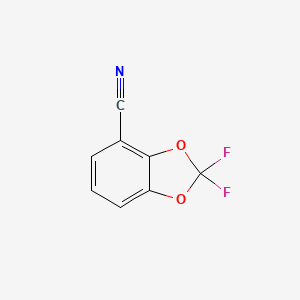

2,2-Difluoro-4-cyano-1,3-benzodioxole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCHTYSRAQFUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contemporary Significance of Fluorinated Benzodioxoles in Chemical Science

The strategic incorporation of fluorine into organic molecules, especially heterocyclic structures like benzodioxoles, is a cornerstone of contemporary medicinal chemistry and materials science. ontosight.aimdpi.com Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can significantly alter the physicochemical and biological characteristics of a parent compound. researchgate.net Introducing fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets, and improve membrane permeability and bioavailability. ontosight.aimdpi.comenamine.net

The benzodioxole moiety itself is a privileged structure in drug discovery, known for contributing to good bioavailability and generally low cytotoxicity. enamine.netmdpi.com When this scaffold is fluorinated, the resulting analogues often exhibit improved drug-target interactions and metabolic profiles. enamine.net A prominent example of the success of this strategy is seen in the development of small molecule chaperones like Lumacaftor and Tezacaftor, which contain a difluoro-1,3-benzodioxol-5-yl group and are used to treat cystic fibrosis. enamine.net These advanced compounds underscore the importance of fluorinated benzodioxoles as key building blocks for creating innovative and effective therapeutic agents. enamine.net Beyond pharmaceuticals, these compounds are also crucial intermediates in the agrochemical industry. google.comgoogle.comchemicalbook.com

Overview of the Research Landscape Surrounding 2,2 Difluoro 4 Cyano 1,3 Benzodioxole

Retrosynthetic Analysis and Precursor Derivation for the 1,3-Benzodioxole (B145889) Core

A retrosynthetic analysis of this compound identifies the primary disconnection at the C4-CN bond, pointing to 2,2-Difluoro-1,3-benzodioxole as the immediate precursor. This core structure is, in turn, derived from catechol or its equivalents, establishing a clear and efficient synthetic pathway from readily available starting materials.

Synthesis from Catechol Derivatives and Geminal Difluorinating Agents

The construction of the 2,2-difluoro-1,3-benzodioxole ring is commonly achieved through the reaction of catechol with a suitable C1 geminal difluorinating agent. One established method involves the reaction of catechol with dibromodifluoromethane (CBr₂F₂). google.com This process forms the five-membered dioxole ring fused to the benzene ring.

An alternative and widely used industrial approach involves a two-step sequence starting from the corresponding 2,2-dichloro-1,3-benzodioxole (B1313652) intermediate. This dichloro analogue can be synthesized from catechol carbonate or by the photochlorination of 1,2-methylenedioxybenzene. google.comgoogle.com The subsequent fluorine-chlorine exchange is typically accomplished by treating the 2,2-dichloro-1,3-benzodioxole with a fluorinating agent like potassium fluoride (B91410) (KF), often in a polar aprotic solvent such as sulfolane (B150427). google.comgoogle.com The efficiency of this exchange can be significantly enhanced by using a catalyst, such as potassium hydrogen fluoride (KHF₂), which facilitates the reaction to give high yields of the desired 2,2-difluoro-1,3-benzodioxole. google.comgoogle.com

| Precursor | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Catechol | Dibromodifluoromethane | Multistep process | >45.0% (total yield for final cyano product) | google.com |

| 2,2-Dichloro-1,3-benzodioxole | Anhydrous KF | Sulfolane, 140°C, 8 hours | Not specified | google.com |

| 2,2-Dichloro-1,3-benzodioxole | KF, KHF₂ (catalyst) | Stirring, 140°C, 7 hours | 83% | google.com |

Functionalization Strategies for Regioselective Cyano Group Introduction

With the fluorinated benzodioxole core in hand, the next critical step is the regioselective installation of the cyano group at the C4 position. This transformation requires careful selection of reagents and optimization of reaction conditions to achieve high selectivity and yield.

Optimizing Nitrile Source Reactivity and Catalytic Systems

The introduction of the cyano group onto the 2,2-Difluoro-1,3-benzodioxole ring is typically achieved through reaction with a suitable nitrile source. The reactivity of the system can be modulated by the choice of catalyst and solvent. For instance, potassium fluoride has been used as a catalyst in these cyanation reactions. The optimization of parameters such as temperature and reaction time is crucial for maximizing the yield and purity of this compound. The electron-withdrawing nature of the 2,2-difluoro group influences the regioselectivity of the cyanation, directing the incoming group to specific positions on the aromatic ring.

Direct Cyanation Reactions of Fluorinated Benzodioxoles

Direct cyanation involves the use of an electrophilic cyanating agent that can react with the aromatic ring. While specific examples utilizing cyanogen (B1215507) bromide for the direct cyanation of 2,2-Difluoro-1,3-benzodioxole are not extensively detailed in readily available literature, the strategy is well-established for other aromatic systems. Electrophilic cyanating agents, such as those derived from hypervalent iodine (e.g., cyano benziodoxole), provide a reactive "CN+" source for the functionalization of electron-rich substrates. researchgate.netnih.gov This approach offers a potential pathway that avoids the harsher conditions sometimes associated with nucleophilic aromatic substitution or metal-catalyzed processes.

Directed Ortho-Metallation and Subsequent Electrophilic Quenching Reactions

An alternative and powerful strategy for the regioselective functionalization of the benzodioxole core is Directed Ortho-Metallation (DoM). wikipedia.orgorganic-chemistry.org This method leverages a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a highly reactive aryllithium intermediate. wikipedia.orguwindsor.ca

The oxygen atoms and the fluorine atoms within the 2,2-difluoro-1,3-benzodioxole moiety can act as directing groups, increasing the kinetic acidity of the protons at the C4 and C7 positions and facilitating regioselective lithiation. organic-chemistry.org Once the aryllithium species is formed at the C4 position, it can be "quenched" by reacting it with a suitable electrophile. uwindsor.caresearchgate.net To introduce a cyano group via this method, an electrophilic cyanating agent would be required to react with the nucleophilic organolithium intermediate. This provides a highly controlled and regioselective route to the target molecule, circumventing challenges associated with other substitution patterns. Research has shown that related structures, such as 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, undergo lithiation at the position adjacent to the oxygen atom (the C7 position in that case), demonstrating the directing capability of the dioxole ring system. rsc.org

| Lithiated Intermediate | Electrophile | Resulting Functional Group | Reference |

|---|---|---|---|

| 4-Lithio-2,2-difluoro-1,3-benzodioxole | Carbon Dioxide (CO₂) | -COOH | rsc.org |

| 4-Lithio-2,2-difluoro-1,3-benzodioxole | N,N-Dimethylformamide (DMF) | -CHO | rsc.org |

| 4-Lithio-2,2-difluoro-1,3-benzodioxole | Iodine (I₂) | -I | rsc.org |

| Ortho-lithiated Benzoic Acid | Dimethyl disulfide | -SMe | rsc.org |

Investigations into Metallation Reagents and Conditions

Metallation, particularly directed ortho-metallation, is a powerful tool for functionalizing the 2,2-difluoro-1,3-benzodioxole core. The use of organolithium reagents, such as n-butyllithium (n-BuLi), has been investigated for this purpose. guidechem.comgoogle.com This reaction typically involves the deprotonation of the aromatic ring at a position ortho to the dioxole oxygen atoms.

The conditions for these reactions are critical and often demanding. For instance, the lithiation of 2,2-difluoro-1,3-benzodioxole generally requires cryogenic temperatures, often below -60°C, to ensure the stability of the metallated intermediate and prevent side reactions. guidechem.com While effective, the use of expensive reagents like n-BuLi and the need for very low temperatures can present challenges for large-scale industrial production. guidechem.com

Table 1: Metallation Reagents and Conditions

| Reagent | Substrate | Temperature | Notes |

|---|

Elucidation of Regioselectivity in Functional Group Introduction

The primary challenge in functionalizing the benzodioxole ring is controlling the position of the incoming substituent, a concept known as regioselectivity. In the context of 2,2-difluoro-1,3-benzodioxole, the electronic properties of the difluorinated dioxole ring direct metallation preferentially to the C-4 and C-7 positions.

Synthetic routes targeting the fungicide Fludioxonil, for example, require the introduction of a substituent specifically at the 4-position. wikipedia.org The reaction of 2,2-difluoro-1,3-benzodioxole with n-butyllithium achieves this regioselectivity, generating a 4-lithio intermediate. google.com This intermediate can then be trapped with an appropriate electrophile to install the desired functional group, forming the basis for more complex structures. This directed functionalization is a key step in the synthesis of (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl) acrylonitrile (B1666552), a crucial precursor to Fludioxonil. google.com

Multicomponent and Cascade Synthesis Pathways for this compound Analogs

Multicomponent and cascade reactions offer elegant and efficient strategies for constructing complex molecules from simpler starting materials in a single operation, thereby improving atom and step economy.

Synthetic Routes to 3-Cyanopyrrol-4-yl Substituted Benzodioxoles (e.g., Fludioxonil)

Fludioxonil, with its 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile structure, is a prominent example of a complex analog derived from the benzodioxole scaffold. wikipedia.org Several synthetic routes have been developed to access this molecule.

One pathway begins with the previously mentioned lithiation of 2,2-difluoro-1,3-benzodioxole. google.com The resulting intermediate undergoes a series of transformations including amination, diazotization, and a subsequent reaction with acrylonitrile in the presence of a copper(I) chloride catalyst to build the side chain. google.com The final step is a ring-closing reaction to form the pyrrole (B145914) ring. guidechem.com

Alternative strategies include a chemoenzymatic approach that utilizes a palladium-mediated Suzuki coupling to construct the biaryl pyrrolic precursor, demonstrating the integration of biocatalysis with traditional organic synthesis. researchgate.net

Table 2: Selected Synthetic Routes to Fludioxonil

| Starting Material | Key Reagents/Steps | Advantages/Disadvantages |

|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole | n-Butyllithium, Acrylonitrile, Diazotization, Cyclization | Established route, good control of regiochemistry. google.com |

| Substituted Benzaldehyde | Condensation, Ring closure | Alternative starting point. guidechem.com |

Preparation of Carboxylated and Aminated Derivatives of the 2,2-Difluoro-1,3-benzodioxole Scaffold

Carboxylated and aminated derivatives of 2,2-difluoro-1,3-benzodioxole are valuable building blocks for further chemical synthesis. enamine.net These functional groups can be introduced through various methods.

Carboxylation: The cyano group at the 4-position can be a precursor to a carboxylic acid. Oxidation of this compound can yield 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.

Amination: The cyano group can be reduced to an amine group, yielding 2,2-difluoro-1,3-benzodioxole-4-amine. Another approach involves the hydrogenation of a nitro-substituted precursor, such as the conversion of 4-amino-2,2-difluoro-5-nitro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole-4,5-diamine using a palladium-on-carbon catalyst. prepchem.com Aminated benzodioxoles have been used in multicomponent reactions to create other complex molecules. semanticscholar.org

Process Optimization for Enhanced Synthetic Yield and Purity

The efficiency of synthesizing this compound and its precursors is highly dependent on the careful control of reaction parameters. Optimization of these factors is crucial for achieving high yields and purity, particularly in industrial settings.

Impact of Reaction Kinetics, Temperature, Solvent, and Catalyst Systems on Synthesis Efficiency

The synthesis of the core structure, 2,2-difluoro-1,3-benzodioxole, often starts from 2,2-dichloro-1,3-benzodioxole via a halogen exchange reaction. google.comgoogle.com The efficiency of this key step is influenced by several factors:

Solvent: The choice of solvent is critical. Polar aprotic solvents, such as sulfolane (tetramethylene sulfone), are often employed to facilitate the reaction. google.comgoogle.com

Catalyst Systems: The reaction is typically catalyzed. While potassium fluoride is the fluorine source, the addition of a catalyst like potassium hydrogen fluoride (KHF₂) significantly improves the reaction efficiency. google.comgoogle.com Phase transfer catalysts, including quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), have also been utilized to facilitate the reaction between different phases. google.com

Optimized processes for producing this compound, a precursor to fungicides like Fludioxonil, can achieve purities greater than 99.0% with total yields exceeding 45.0%. Industrial-scale production may leverage technologies like continuous flow reactors to ensure consistent quality and efficiency.

Table 3: Impact of Parameters on Synthesis of 2,2-Difluoro-1,3-benzodioxole

| Parameter | Condition | Effect on Efficiency |

|---|---|---|

| Temperature | 100°C - 200°C | Balances reaction rate and reactant stability. google.comgoogle.com |

| Solvent | Polar aprotic (e.g., Sulfolane) | Facilitates the halogen exchange reaction. google.comgoogle.com |

| Catalyst | Potassium Hydrogen Fluoride (KHF₂) | Increases reaction rate and yield. google.com |

| Fluorinating Agent | Potassium Fluoride (KF) | Molar ratio of KF to starting material (2:1 to 2.5:1) is optimized for efficiency. google.com |

Advanced Purification Techniques for Product Isolation and Characterization

The isolation of this compound in a highly pure form is critical for its subsequent use in synthesis. Achieving the required purity, often exceeding 99.0%, necessitates the use of advanced purification methodologies.

Recrystallization and Chromatography: Standard laboratory and industrial practices rely on techniques such as recrystallization and chromatography to purify the final product. Recrystallization is a common method used to purify solid compounds. The choice of solvent is critical in this process to ensure that the compound is soluble at high temperatures and precipitates upon cooling, leaving impurities dissolved in the mother liquor.

Column chromatography is another powerful technique employed for purification. While effective, the choice of stationary phase is important; for some related compounds, hydrolysis on standard silica (B1680970) gel can be a challenge, suggesting that alternative stationary phases or careful solvent selection is necessary. osti.gov

Post-Reaction Work-up: In the synthesis of the precursor 2,2-difluoro-1,3-benzodioxole, a typical work-up procedure involves cooling the reaction mixture and adding water to dissolve inorganic salts like potassium fluoride and the solvent. google.comgoogle.com The organic phase, containing the desired product, separates and can be isolated. google.comgoogle.com Further washing, for instance with a sodium bicarbonate solution, can be employed to remove acidic impurities like residual hydrogen fluoride. google.com

Distillation: For liquid precursors like 2,2-difluoro-1,3-benzodioxole, distillation is a key purification step. google.com Fractional distillation, potentially under vacuum, is used to separate the product from solvents and other byproducts based on differences in boiling points. google.com This method is effective for achieving high purity, with reports indicating purities of 94% for the precursor. google.com

Product Characterization: To confirm the identity and purity of this compound, a suite of analytical techniques is employed. Gas chromatography (GC) is frequently used to determine the purity of intermediates and the final product during process development. google.comgoogle.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to confirm the chemical structure of the synthesized compound. nih.gov

Scalable Synthesis and Industrial Process Chemistry Considerations

The industrial production of this compound requires synthetic routes that are scalable, efficient, and economically viable. The primary route involves the synthesis of the key intermediate, 2,2-difluoro-1,3-benzodioxole, followed by the introduction of the cyano group.

The synthesis of 2,2-difluoro-1,3-benzodioxole is often achieved through a fluorine-chlorine exchange reaction, starting from 2,2-dichloro-1,3-benzodioxole. google.comgoogle.com This precursor can be synthesized by the photochlorination of 1,2-methylenedioxybenzene. google.comgoogle.com

Key considerations for the scalable synthesis of the 2,2-difluoro-1,3-benzodioxole intermediate include:

Reaction Conditions : The chlorine-fluorine exchange reaction is typically carried out at elevated temperatures, generally between 80°C and 250°C, with a preferred range of 100°C to 200°C to ensure a sufficient reaction rate while minimizing degradation. google.com

Catalysts : The reaction is facilitated by a catalyst. Potassium hydrogen fluoride (KHF₂) is noted as a particularly effective catalyst for the reaction between 2,2-dichloro-1,3-benzodioxole and potassium fluoride (KF). google.comgoogle.com

Solvents : The choice of solvent is critical for reaction efficiency. Polar aprotic solvents are preferred. Tetramethylene sulfone (sulfolane) and acetonitrile (B52724) are highlighted as highly suitable solvents for this process. google.com The initial concentration of the reactant in the solvent is typically between 10% and 50% by weight. google.com

Process Equipment : For industrial-scale production, continuous flow reactors may be utilized to ensure consistent quality and improve efficiency. Autoclaves are used for reactions involving gaseous reagents like hydrogen fluoride under pressure. google.com

The following tables summarize key parameters for the synthesis of the 2,2-difluoro-1,3-benzodioxole intermediate.

Table 1: Reaction Conditions for 2,2-difluoro-1,3-benzodioxole Synthesis

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2,2-dichloro-1,3-benzodioxole | google.com |

| Reagent | Potassium Fluoride (KF) | google.com |

| Catalyst | Potassium Hydrogen Fluoride (KHF₂) | google.com |

| Temperature | 80°C - 250°C (100°C - 200°C preferred) | google.com |

| Molar Ratio (KF/starting material) | 2:1 to 4:1 | google.com |

Table 2: Solvent Considerations

| Solvent | Type | Rationale for Use | Source |

|---|---|---|---|

| Tetramethylene sulfone (Sulfolane) | Polar Aprotic | Preferred solvent for the reaction | google.com |

| Acetonitrile | Polar Aprotic | Preferred solvent for the reaction | google.com |

Following the synthesis of the benzodioxole intermediate, the cyano group is introduced at the 4-position. This functionalization step transforms the intermediate into the final product, this compound.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 2,2 Difluoro 4 Cyano 1,3 Benzodioxole

General Reactivity Profiles: Nucleophilic, Electrophilic, and Radical Pathways

The reactivity of 2,2-Difluoro-4-cyano-1,3-benzodioxole is largely governed by the electronic effects of its substituents. The two fluorine atoms on the dioxole bridge are powerful electron-withdrawing groups, which significantly reduces the electron density of the aromatic ring. nih.gov This deactivation makes the benzene (B151609) ring less susceptible to classical electrophilic aromatic substitution.

Conversely, this electron-poor nature, augmented by the electron-withdrawing cyano group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . masterorganicchemistry.comlibretexts.org Nucleophiles can attack the aromatic ring, particularly at positions ortho and para to the electron-withdrawing groups, leading to the displacement of a suitable leaving group, should one be present in a related derivative. The cyano group itself presents an electrophilic carbon atom, which is a prime target for nucleophilic attack. For instance, the addition of organometallic reagents or hydrides targets this site. libretexts.org

The electrophilic reactivity of the molecule is centered on the cyano group. The nitrogen atom's lone pair can be protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack. libretexts.org

Radical pathways offer another avenue for the transformation of this molecule. While specific studies on this compound are not extensively detailed in public literature, radical reactions can be initiated at various sites. For example, radical initiators could potentially interact with the aromatic system or the cyano group, depending on the reaction conditions. google.comnih.gov

Oxidative Chemical Transformations of the this compound Moiety

The cyano group of this compound is the primary site for oxidative transformations, which can convert it into a carboxylic acid or related derivatives. This conversion is a fundamental reaction in organic synthesis.

The most direct oxidative transformation of the cyano group is its hydrolysis to a carboxylic acid. This process can be achieved under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.combyjus.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. byjus.com

Acid-catalyzed hydrolysis : In the presence of a strong acid like HCl and water, the nitrile is heated, often under reflux. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-catalyzed hydrolysis : Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), also effects hydrolysis. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The initial product is the salt of the carboxylic acid (a carboxylate), which must be subsequently acidified with a strong acid to yield the free carboxylic acid. libretexts.orglibretexts.org

Strong oxidizing agents can also be employed to convert the nitrile function to a carboxylic acid.

Potassium Permanganate (KMnO₄) : This is a powerful oxidizing agent that can oxidize a wide range of organic functional groups. libretexts.org In the case of nitriles, particularly aryl nitriles, KMnO₄ in neutral or alkaline conditions can facilitate the hydrolysis to the corresponding carboxylic acid. google.comncert.nic.in The reaction mechanism is complex but ultimately results in the conversion of the C≡N group to the –COOH group. The specificity of KMnO₄ is such that it will also oxidize other susceptible groups on the molecule, such as alkyl side chains on the aromatic ring. libretexts.orgncert.nic.in

Hydrogen Peroxide (H₂O₂) : While not as universally strong as permanganate, hydrogen peroxide, particularly in alkaline conditions, can be used for the hydrolysis of nitriles to amides and subsequently to carboxylic acids. The reaction often proceeds under milder conditions than those required for acid or base hydrolysis.

The choice of oxidizing agent and reaction conditions is critical to achieve the desired transformation without affecting other parts of the molecule.

| Transformation | Reagent/Condition | Intermediate | Final Product |

| Acid Hydrolysis | Dilute HCl, Heat (Reflux) | Amide | Carboxylic Acid |

| Base Hydrolysis | NaOH(aq), Heat (Reflux), then H₃O⁺ | Amide, Carboxylate Salt | Carboxylic Acid |

| Oxidation | KMnO₄, H₂O, Heat | - | Carboxylic Acid |

Reductive Chemical Transformations of the Cyano Group

The cyano group is readily reduced to a primary amine, a transformation that provides a valuable synthetic route to aminomethyl-substituted benzodioxoles.

The reduction of the cyano group in this compound yields 2,2-Difluoro-4-(aminomethyl)-1,3-benzodioxole. This reaction involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This transformation is a key step for introducing an amine functionality, which can be further modified. ncert.nic.in

Several reducing agents can accomplish the conversion of nitriles to primary amines, with varying degrees of reactivity and selectivity.

Lithium Aluminum Hydride (LiAlH₄) : This is a very strong and effective reducing agent for nitriles. doubtnut.comacs.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. chemistrysteps.com Two successive hydride additions occur, first forming an imine-aluminum complex, which is then further reduced to a dianion complex. libretexts.org An aqueous workup step is then required to protonate the nitrogen and hydrolyze the aluminum complexes, yielding the primary amine. chemistrysteps.com

Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. ncert.nic.inprepchem.com Common catalysts include palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is often carried out under pressure and may require elevated temperatures. This method is considered a "greener" alternative to using metal hydrides as it avoids the generation of metallic waste streams. The performance can be sensitive to the choice of catalyst and solvent.

Other Hydride Reagents : Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce nitriles on their own but can be effective in the presence of certain additives or catalysts.

| Reducing Agent | Typical Conditions | Key Mechanistic Step | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (THF, Et₂O), then H₂O workup | Nucleophilic hydride addition | Primary Amine |

| Catalytic Hydrogenation (H₂) | Metal Catalyst (Pd, Pt, Ni), Pressure, Heat | H₂ addition across C≡N bond | Primary Amine |

Substitution Reactions Involving the Fluorine Atoms and Aromatic Ring

The chemical reactivity of this compound is significantly influenced by the electronic properties of its substituents. The presence of the difluoromethylenedioxy group and the strongly electron-withdrawing cyano group on the aromatic ring dictates its susceptibility to various substitution reactions.

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for electron-deficient aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com In the case of this compound, the cyano (-CN) group is a powerful electron-withdrawing substituent. This group strongly activates the aromatic ring for attack by nucleophiles, particularly at the positions ortho and para to its location.

The general mechanism for SNAr proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.

For SNAr to occur on the aromatic ring of this compound, a leaving group (such as a halide) would need to be present at a position activated by the cyano group. The rate of these reactions is highly dependent on the nature of the leaving group, the strength of the nucleophile, and the solvent used. Aromatic nucleophilic substitution reactions typically require polar aprotic solvents and may need elevated temperatures to proceed. uchicago.edu

Functional Group Exchange at the Benzodioxole Core

Functional group exchange on the this compound core can occur at both the aromatic ring and the substituent groups.

Modification of the Cyano Group: The cyano group itself can undergo various transformations. For instance, it can be reduced to an aminomethyl group (-CH₂NH₂) or hydrolyzed to a carboxylic acid group (-COOH) under appropriate acidic or basic conditions. These transformations would yield 4-aminomethyl-2,2-difluoro-1,3-benzodioxole (B1314724) and 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, respectively.

Substitution of Fluorine Atoms: While the fluorine atoms on the C2 position of the dioxole ring are generally stable, their substitution is theoretically possible under harsh conditions. This type of reaction is distinct from SNAr on the aromatic ring and would likely involve different mechanistic pathways.

The following table summarizes potential functional group exchanges.

| Starting Functional Group | Reagents/Conditions | Product Functional Group |

| 4-Cyano (-CN) | Reduction (e.g., H₂, Catalyst) | 4-Aminomethyl (-CH₂NH₂) |

| 4-Cyano (-CN) | Hydrolysis (e.g., H₃O⁺ or OH⁻) | 4-Carboxylic Acid (-COOH) |

Ring-Opening and Rearrangement Pathways of the 1,3-Benzodioxole (B145889) System

The 1,3-benzodioxole ring system, while generally stable, can undergo ring-opening and rearrangement reactions, particularly when the adjacent aromatic ring is modified. A significant pathway for the cleavage of this system has been elucidated through biodegradation studies of the closely related compound, 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD). nih.govresearchgate.net

This enzymatic process initiates the transformation by attacking the aromatic ring, which in turn destabilizes the dioxole ring. The proposed mechanism involves the following key steps nih.govresearchgate.net:

Dioxygenation: The enzyme toluene (B28343) dioxygenase hydroxylates the aromatic ring to form an unstable cis-dihydrodiol intermediate (4,5-cis-dihydroxy-dihydro-2,2-difluoro-1,3-benzodioxole). nih.govresearchgate.net

Nucleophilic Attack: The dihydrodiol intermediate is highly unstable. The bridgehead carbon atom (C3a or C7a) becomes highly electrophilic due to the adjacent electron-withdrawing -OCF₂O- moiety. This facilitates a nucleophilic attack by a hydroxide ion. nih.govresearchgate.net

Ring Opening and Rearomatization: The resulting trihydroxy compound is expected to spontaneously decompose. This involves the cleavage of a C-O bond in the five-membered dioxole ring, which is driven by the energetic favorability of restoring the aromaticity of the benzene ring. researchgate.net

Final Decomposition: Once the C-O bond is broken, the resulting -OCF₂O- moiety is highly unstable and is proposed to rapidly hydrolyze, producing carbon dioxide and two fluoride (B91410) ions. nih.govresearchgate.net

This pathway highlights how modification of the benzene portion of the molecule can lead directly to the cleavage of the otherwise stable 1,3-benzodioxole system.

Mechanistic Investigations of Biodegradation and Defluorination Processes

The biodegradation of fluorinated benzodioxoles represents a critical area of research, as these compounds are used in various commercial products. nih.govresearchgate.net Mechanistic studies have focused on understanding the enzymatic processes that lead to defluorination and the breaking of the stable aromatic structure.

Enzymatic Biotransformation Studies (e.g., Role of Toluene Dioxygenase)

Research using the bacterium Pseudomonas putida F1 has identified a novel and unexpectedly rapid mechanism for the biodegradation and defluorination of 2,2-difluoro-1,3-benzodioxole (DFBD), a structural analogue of this compound. nih.gov The key enzyme responsible for initiating this process is toluene dioxygenase (TDO), a well-studied enzyme involved in the metabolism of aromatic hydrocarbons. nih.govnih.govnih.gov

When cells of P. putida F1 grown on toluene were exposed to DFBD, a rapid release of fluoride ions was observed. nih.gov Studies confirmed that TDO was the sole enzyme required for the initial attack and subsequent defluorination. nih.gov TDO catalyzes the oxidation of the aromatic ring of DFBD to produce a highly unstable intermediate, 4,5-cis-dihydroxy-dihydro-2,2-difluoro-1,3-benzodioxole (4,5-DD-DFBD). nih.govresearchgate.net This dihydrodiol is the crucial precursor to both defluorination and ring cleavage. The presence of the cyano group in this compound would likely influence the rate and regioselectivity of the initial TDO-catalyzed dioxygenation, but the fundamental mechanism of aromatic ring activation would be similar.

The table below presents the observed rate of defluorination for the analogue DFBD by Pseudomonas putida F1.

| Organism | Enzyme System | Substrate | Initial Defluorination Rate (nmol/h per mg protein) |

| Pseudomonas putida F1 | Toluene Dioxygenase (TDO) | 2,2-Difluoro-1,3-benzodioxole | 2,100 nih.gov |

Proposed Pathways for Fluorine Release and Aromatic Ring Cleavage

The mechanism for defluorination and ring cleavage subsequent to the initial TDO-catalyzed oxidation does not follow previously known pathways. nih.gov The extreme instability of the 4,5-DD-DFBD intermediate prevents its isolation and drives a series of spontaneous chemical reactions. nih.govresearchgate.net

The proposed pathway is as follows nih.govresearchgate.net:

Formation of 4,5-DD-DFBD: Toluene dioxygenase oxidizes DFBD to form the unstable cis-dihydrodiol.

Spontaneous Decomposition and Ring Opening: The instability of this intermediate, attributed to the highly electron-withdrawing difluoromethylene group adjacent to the dihydrodiol, leads to a proposed cascade of reactions. This begins with a nucleophilic attack on a bridgehead carbon, causing the 1,3-dioxole (B15492876) ring to open and the benzene ring to rearomatize.

Fluorine Release and Final Products: The opening of the dioxole ring leads to the formation of an unstable intermediate that rapidly hydrolyzes to release two fluoride ions (F⁻) and carbon dioxide (CO₂). The other major product formed from the aromatic portion of the molecule is 1,2,3-trihydroxybenzene, also known as pyrogallol (B1678534). nih.govresearchgate.net

Color Change: Pyrogallol itself is not colored, but it readily oxidizes over time to form a range of colored polymeric products, which explains the characteristic darkening of the culture medium observed during these biodegradation experiments. nih.govresearchgate.net

This entire process, from the initial enzymatic attack to the final release of fluoride and pyrogallol, represents a significant and previously undescribed pathway for the biodegradation of multiply fluorinated compounds. nih.gov

Reactivity with Other Reactive Intermediates (e.g., Dialkoxycarbenes)

While specific studies on the reactivity of this compound with dialkoxycarbenes have not been extensively reported in the available scientific literature, the electronic properties of both reactants allow for the formulation of scientifically grounded hypotheses regarding their potential interactions. This compound is an electron-deficient aromatic system due to the presence of the strongly electron-withdrawing cyano group and the fluorine atoms. Conversely, dialkoxycarbenes are known to be nucleophilic carbenes, a characteristic attributed to the lone pairs of electrons on the oxygen atoms that can be donated to the vacant p-orbital of the carbene carbon.

Given these characteristics, two primary modes of reaction can be postulated: cycloaddition with the nitrile group and nucleophilic aromatic substitution on the benzodioxole ring.

Cycloaddition to the Nitrile Group:

One plausible reaction pathway involves the [3+2] cycloaddition of the dialkoxycarbene to the cyano group of this compound. This type of reaction is known to occur between carbenes and nitriles, leading to the formation of five-membered heterocyclic rings such as oxazoles, particularly when α-carbonyl diazo compounds are used as carbene precursors under photoinduced conditions. chemistryviews.org In a similar vein, the nucleophilic dialkoxycarbene could attack the electrophilic carbon of the nitrile, with the lone pair on the nitrogen atom then attacking the carbene carbon to form a stable oxazole (B20620) derivative. The electron-withdrawing nature of the 2,2-difluoro-1,3-benzodioxole moiety would further enhance the electrophilicity of the nitrile carbon, potentially facilitating this cycloaddition.

Nucleophilic Aromatic Substitution:

Another conceivable reaction is a nucleophilic aromatic substitution on the electron-deficient benzodioxole ring. Dialkoxycarbenes have been shown to displace fluoride from activated aromatic rings. The benzene ring of this compound is activated towards nucleophilic attack by the cumulative electron-withdrawing effects of the cyano and difluoromethylene groups. A dialkoxycarbene could therefore attack one of the unsubstituted carbon atoms of the aromatic ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of a hydride ion (or another leaving group if present) would result in the formation of a substituted benzodioxole. However, the loss of a hydride ion is generally not a favorable process, making this pathway less likely than cycloaddition unless an oxidative workup is performed.

It is important to emphasize that these proposed reaction pathways are hypothetical and based on the established reactivity of similar chemical entities. Further experimental investigation is necessary to elucidate the actual chemical behavior of this compound when treated with dialkoxycarbenes.

Table of Postulated Reactions and Products:

| Reactive Intermediate | Proposed Reaction Type | Potential Product(s) | Mechanistic Notes |

| Dialkoxycarbene | [3+2] Cycloaddition | 2-Dialkoxy-5-(2,2-difluoro-1,3-benzodioxol-4-yl)oxazole | The nucleophilic carbene attacks the electrophilic nitrile carbon, followed by ring closure. |

| Dialkoxycarbene | Nucleophilic Aromatic Substitution | Dialkoxy(2,2-difluoro-4-cyano-1,3-benzodioxol-x-yl)methane | Attack of the nucleophilic carbene on the electron-deficient aromatic ring. |

Advanced Spectroscopic and Structural Characterization of 2,2 Difluoro 4 Cyano 1,3 Benzodioxole and Its Derivatives

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure and its packing arrangement in the solid state. While a crystal structure for the title compound, 2,2-Difluoro-4-cyano-1,3-benzodioxole, is not publicly available, a detailed analysis of the closely related derivative, 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile , offers significant insights into the structural characteristics of the 2,2-difluoro-1,3-benzodioxole (B44384) moiety. nih.govnih.gov

In the crystal structure of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, the 2,2-difluoro-1,3-benzodioxole ring system is observed to be nearly planar, with a maximum atomic deviation from the mean plane of only 0.012(2) Å. nih.govnih.gov This planarity is characteristic of the fused aromatic and dioxole ring system.

The spatial relationship between the benzodioxole ring and adjacent functional groups is defined by the dihedral angle. In this derivative, the mean plane of the benzodioxole system is slightly twisted with respect to the attached pyrrole (B145914) ring, forming a dihedral angle of 2.51(9)°. nih.govnih.gov This small angle indicates that the two ring systems are nearly coplanar, which can facilitate electronic communication and conjugation between them.

Table 1: Crystal Data and Structure Refinement for 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile nih.gov

| Parameter | Value |

| Empirical formula | C₁₂H₆F₂N₂O₂ |

| Formula weight | 248.19 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.5726 (15) |

| b (Å) | 7.8114 (16) |

| c (Å) | 8.9785 (18) |

| α (°) | 93.58 (3) |

| β (°) | 94.65 (3) |

| γ (°) | 97.47 (3) |

| Volume (ų) | 523.42 (18) |

| Z | 2 |

| R-factor [F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.118 |

| Goodness-of-fit (S) | 1.04 |

The supramolecular assembly in the crystal lattice is governed by a network of non-covalent interactions. In the case of 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, two primary types of interactions dictate the crystal packing.

Hydrogen Bonding: Molecules are linked into chains along the crystallographic a-axis by intermolecular N—H···N hydrogen bonds. nih.govnih.gov This interaction occurs between the hydrogen on the pyrrole nitrogen (N-H) of one molecule and the nitrogen of the cyano group on an adjacent molecule.

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions are observed between the parallel benzene (B151609) rings of adjacent benzodioxole moieties. The centroid-to-centroid distance between these stacked rings is 3.7527(13) Å, a typical distance for stabilizing π-π interactions. nih.govnih.gov

These directional interactions create a well-defined, stable three-dimensional crystalline architecture. The presence of fluorine atoms can also contribute to other weak interactions, such as C-H···F contacts, which play a significant role in the crystal engineering of fluorinated organic molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

High-resolution NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm its constitution.

While specific, experimentally determined NMR data for this compound are not available in the reviewed literature, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR: The spectrum would show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns (doublets, triplets) would be dictated by their position relative to the electron-withdrawing cyano group and the dioxole ring.

¹³C NMR: The spectrum would display eight distinct signals for the eight carbon atoms in the molecule. The carbon of the cyano group (C≡N) is expected in the 110-120 ppm region. The quaternary carbon of the difluoromethylene group (CF₂) would appear as a triplet due to coupling with the two fluorine atoms, typically in a highly deshielded region. The aromatic carbons would resonate between 110-150 ppm.

¹⁹F NMR: A single signal, likely a singlet or a complex multiplet due to coupling with aromatic protons, would be expected for the two equivalent fluorine atoms of the CF₂ group. ¹⁹F NMR is highly sensitive to the chemical environment and provides a unique probe for fluorinated compounds.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Predicted Chemical Shift (ppm) |

| -C≡N | 110 - 120 |

| Aromatic C-H / C-O | 110 - 145 |

| Aromatic C-CN / C-C | 100 - 140 |

| O-C F₂-O | 115 - 130 (triplet) |

Mass Spectrometry Techniques (e.g., LC-QTOF-MS) for Molecular Formula Confirmation and Transformation Product Identification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation pathways. High-resolution techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are particularly valuable for analyzing complex mixtures and identifying unknown transformation products of fluorinated compounds.

For this compound (C₈H₃F₂NO₂), high-resolution mass spectrometry would confirm its exact mass (monoisotopic mass: 183.0132 u). The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would provide structural information. Common fragmentation pathways for benzodioxoles involve cleavage of the dioxole ring.

While the specific mass spectrum for the title compound is not detailed in available literature, studies on the degradation of related fluorinated compounds demonstrate the power of these techniques. Combining LC-HRMS with ¹⁹F NMR allows for the robust identification and quantification of fluorinated byproducts that might otherwise be missed, which is critical for environmental fate studies.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

For this compound, the spectra would be dominated by vibrations associated with the cyano, difluoromethylene, and substituted benzene moieties. Although a fully assigned spectrum for the title compound is not publicly documented, the characteristic frequencies for its key functional groups are well-established.

Cyano (C≡N) Stretch: This group gives rise to a sharp, intense absorption in the IR spectrum and a strong signal in the Raman spectrum. For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹.

C-F Stretches: The carbon-fluorine bonds of the CF₂ group will produce very strong, characteristic absorptions in the IR spectrum, typically in the 1350–1100 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1600–1450 cm⁻¹ region. C-H stretching vibrations will appear above 3000 cm⁻¹, while out-of-plane C-H bending modes (below 900 cm⁻¹) can provide information about the substitution pattern.

C-O-C Stretches: The asymmetric and symmetric stretching of the C-O-C bonds in the dioxole ring typically appear in the 1250-1040 cm⁻¹ range.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C≡N Stretch | Nitrile | 2240 - 2220 |

| C=C Stretch | Aromatic | 1600 - 1450 |

| C-F Stretch | Difluoromethylene | 1350 - 1100 |

| C-O-C Stretch | Dioxole Ether | 1250 - 1040 |

Computational Chemistry and Theoretical Investigations of 2,2 Difluoro 4 Cyano 1,3 Benzodioxole

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and geometric structures of molecules. For 2,2-Difluoro-4-cyano-1,3-benzodioxole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional shape through geometry optimization. researchgate.net

These calculations would confirm the planarity of the benzodioxole ring system, a feature observed in the crystal structures of similar compounds. nih.gov The analysis provides precise data on bond lengths, bond angles, and dihedral angles. The presence of the difluoromethylenedioxy group and the cyano group significantly influences the molecule's electronic properties. The two fluorine atoms and the cyano group act as strong electron-withdrawing groups. This electronic effect lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the molecule's resistance to oxidation.

Conformational analysis via DFT helps identify the lowest energy conformer and any potential rotational barriers, although the rigid ring system of this compound limits its conformational flexibility.

| Parameter | Description | Theoretical Significance |

|---|---|---|

| Optimized Geometry | Calculated bond lengths, bond angles, and dihedral angles at the minimum energy state. | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a larger gap implies lower reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its interactions with its environment, such as solvent molecules or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netmdpi.com To develop a QSAR model for benzodioxole derivatives including this compound, a dataset of similar compounds with known activities (e.g., insecticidal, fungicidal) would be required.

Various molecular descriptors, which are numerical representations of the molecule's properties, would be calculated. These fall into several categories:

Topological Descriptors: Based on the 2D representation of the molecule, such as connectivity indices (e.g., average connectivity index of order 4, X4A), which relate to molecular size and branching. plos.org

Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic Descriptors: Related to the electronic structure, such as dipole moment and HOMO/LUMO energies obtained from DFT calculations.

Constitutional Descriptors: Simple counts of atoms, bonds, and rings.

A mathematical model is then generated to create an equation that predicts activity based on the most relevant descriptors. mdpi.com Such a model could accelerate the discovery of new, more potent compounds by predicting their activity before they are synthesized.

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Information about molecular branching. |

| Topological | Average Connectivity Index (X4A) | Describes molecular topology and has been linked to receptor binding affinities. plos.org |

| Geometrical | Solvent Accessible Surface Area (SASA) | Represents the molecular surface available for interaction with a solvent. |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule. |

Prediction and Validation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. While specific studies on this compound are limited, research on the parent compound, 2,2-Difluoro-1,3-benzodioxole (B44384) (DFBD), provides a strong basis for mechanistic prediction.

Studies on the biodegradation of DFBD by the bacterium Pseudomonas putida F1 have shown that the reaction is initiated by toluene (B28343) dioxygenase, an enzyme that oxidizes the aromatic ring to form a dihydrodiol intermediate (DFBD-4,5-dihydrodiol). nih.govresearchgate.net This intermediate is unstable and undergoes further transformation. nih.gov A proposed mechanism suggests that the dihydrodiol decomposes spontaneously, driven by rearomatization, to ultimately yield pyrogallol (B1678534) and release two fluoride (B91410) ions. nih.govresearchgate.net

For this compound, theoretical calculations could be used to model this enzymatic reaction. The presence of the electron-withdrawing 4-cyano group would be expected to deactivate the aromatic ring towards electrophilic attack by the dioxygenase enzyme. Computational modeling could predict how this substituent alters the regioselectivity of the oxidation and calculate the activation energies for the subsequent decomposition steps, providing a deeper understanding of its environmental fate.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

Infrared (IR) Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivative of the energy with respect to atomic displacements. These computed frequencies correspond to the stretching and bending modes of the chemical bonds. For instance, calculations would predict the characteristic stretching frequencies for the C≡N (cyano) group, C-F bonds, and C-O-C ether linkages. Calculated frequencies are often multiplied by a scaling factor to correct for systematic errors and improve agreement with experimental spectra. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts relative to a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). pg.edu.pl Comparing these predicted shifts with experimental data helps in the assignment of signals and confirmation of the molecular structure. For this compound, predicting the ¹⁹F NMR chemical shift and the various C-F coupling constants would be particularly valuable for characterization. pg.edu.plmdpi.com

| Spectroscopic Data | Parameter | Predicted/Expected Value | Significance |

|---|---|---|---|

| IR Spectroscopy | C≡N Stretch | ~2230-2240 cm⁻¹ | Confirms the presence of the cyano group. |

| IR Spectroscopy | C-F Stretch | ~1000-1200 cm⁻¹ | Characteristic of fluorinated compounds. |

| ¹³C NMR | C≡N Carbon | ~115-120 ppm | Identifies the carbon of the cyano group. |

| ¹³C NMR | CF₂ Carbon | ~120-130 ppm (triplet due to C-F coupling) | Identifies the unique difluorinated carbon of the dioxole ring. |

| ¹⁹F NMR | CF₂ Fluorines | ~ -40 to -60 ppm | Directly probes the fluorine environment. |

Research Applications and Broader Scientific Impact of 2,2 Difluoro 4 Cyano 1,3 Benzodioxole

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

In the realm of synthetic chemistry, 2,2-Difluoro-4-cyano-1,3-benzodioxole serves as a foundational component for constructing intricate organic molecules. The stability conferred by the strong carbon-fluorine bonds, combined with the reactivity of the cyano group, allows for a range of chemical transformations. This versatility enables chemists to employ it in multi-step synthetic pathways to achieve complex molecular targets.

The unique substitution pattern of this compound makes it an adept precursor for the assembly of advanced polycyclic and heterocyclic frameworks. The benzodioxole core provides a rigid platform, while the cyano group can be chemically manipulated through reactions such as reduction to an amine or hydrolysis to a carboxylic acid, facilitating the annulation of additional rings. For instance, the cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in biologically active compounds. Its role as a key intermediate in the synthesis of the phenylpyrrole fungicide Fludioxonil is a prime example of its utility in constructing complex heterocyclic systems. guidechem.comwikipedia.org

The electronic properties of this compound are critical to its function in designing new molecular structures. The difluoromethyl group and the cyano moiety are both strongly electron-withdrawing, which significantly influences the electron density of the aromatic ring. This electronic profile is advantageous for directing further chemical modifications and for tuning the properties of the final molecule. Researchers leverage these features to design and synthesize novel compounds where specific electronic characteristics are required, for example, in the development of materials with particular optical or electronic properties or in creating new bioactive agents where target engagement is governed by electronic interactions.

Applications in Agrochemical Research and Development

The impact of this compound is particularly pronounced in the agrochemical sector, where it functions as a critical intermediate for modern crop protection agents.

Beyond its use in fungicides, research into related benzodioxole derivatives has indicated potential insecticidal activity. Studies have noted the larvicidal effects of certain benzodioxoles against mosquito larvae like Aedes aegypti, suggesting a broader potential for this chemical class in developing new insecticides.

| Application Category | Specific Compound | Target Pest/Pathogen | Reference |

| Fungicide Precursor | Fludioxonil | Fusarium, Rhizoctonia, Botrytis cinerea | wikipedia.org |

| Insecticide Research | Benzodioxole Derivatives | Aedes aegypti (mosquito larvae) |

Structure-activity relationship (SAR) studies are fundamental to designing new and more effective pesticides. In this context, the 2,2-difluoro-1,3-benzodioxole (B44384) scaffold is an important subject of investigation. The fluorine atoms and the cyano group are known to be crucial for the biological activity of the resulting agrochemicals.

| Structural Feature | Role in Bioactivity | Potential SAR Exploration |

| 2,2-Difluoro Group | Enhances metabolic stability and binding affinity; lowers HOMO energy, increasing resistance to oxidation. ontosight.ai | Varying the degree of fluorination or replacing with other halogens to modulate lipophilicity and target interaction. |

| 4-Cyano Group | Acts as a reactive handle for synthesis and is a strong electron-withdrawing group, influencing molecular electronics and binding. | Conversion to other functional groups (e.g., amides, tetrazoles) to probe different binding interactions with the target protein. |

| Benzodioxole Core | Provides a rigid scaffold for orienting functional groups. | Introducing substituents on the benzene (B151609) ring to optimize steric and electronic properties for improved potency and selectivity. |

Utility in Pharmaceutical and Medicinal Chemistry Research

The structural motifs present in this compound are also of significant interest in pharmaceutical and medicinal chemistry. The 2,2-difluoro-1,3-benzodioxole core is recognized as a valuable component in the design of new therapeutic agents. google.comgoogle.com

The incorporation of this fluorinated moiety into drug candidates can profoundly influence their pharmacological properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, bioavailability, and lipophilicity. ontosight.ai The difluorobenzodioxole group can serve as a bioisostere for other chemical groups, helping to optimize a drug's pharmacokinetic and pharmacodynamic profile. For example, the related difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group is a key component in innovative drugs like Lumacaftor and Tezacaftor, which are used to treat cystic fibrosis. enamine.net While this compound itself is an intermediate, its core structure is part of a class of building blocks used to create new chemical entities for a wide range of therapeutic targets, including research into cyclooxygenase (COX) inhibitors. enamine.netnih.gov

Intermediate for Drug Discovery and Development Programs

The 2,2-difluoro-1,3-benzodioxole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This makes its derivatives, including this compound, valuable intermediates in the synthesis of new pharmaceutical agents. researchgate.netmdpi.com The parent compound, 2,2-difluoro-1,3-benzodioxole, serves as a key intermediate for creating products for both agricultural and pharmaceutical applications. google.comgoogle.com

The introduction of fluorine atoms and the cyano group enhances the potential of the molecule as a building block. The strong carbon-fluorine bonds can increase the metabolic stability of a drug candidate, a crucial factor in drug development. asm.org The cyano group is a versatile functional handle that can be chemically transformed into other important groups, such as amines or carboxylic acids, allowing for the synthesis of a diverse library of compounds for biological screening.

While direct incorporation of this compound into a marketed drug is not prominently documented, its structural motifs are present in various bioactive molecules. For instance, the broader 2,2-difluoro-1,3-benzodioxole moiety is a component of compounds investigated for anticancer and anti-infective properties. researchgate.netresearchgate.net

Table 1: Examples of Bioactive Compounds Containing the 2,2-Difluoro-1,3-benzodioxole (DFBD) Moiety

| Compound Name | Therapeutic Area/Application | Reference |

| DiFMDA (Difluoromethylenedioxyamphetamine) | Experimental Drug | researchgate.net |

| Fludioxonil | Fungicide | researchgate.net |

| AS-604850 | Anticancer Agent | researchgate.net |

| (R)-difluorophos | Reagent for Enantioselective Synthesis | researchgate.net |

Exploration of Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical and biological properties, is a cornerstone of modern drug design used to optimize potency, selectivity, and pharmacokinetic profiles. nih.govu-tokyo.ac.jprsc.orgdrughunter.comnih.gov The structural elements of this compound are excellent candidates for bioisosteric replacement.

The difluoromethylene group (-CF2-) is a well-established bioisostere for an ether oxygen (-O-) or a carbonyl group (C=O). cambridgemedchemconsulting.com This substitution can significantly alter a molecule's properties in a beneficial way. For example, replacing an ether linkage, which can be susceptible to metabolic cleavage, with a more stable -CF2- group can enhance a drug's lifetime in the body. asm.org Fluorine's high electronegativity can also influence the electronic environment of the molecule, potentially leading to stronger binding interactions with its biological target. nih.gov

The cyano group (-C≡N) is also a versatile bioisostere. It can mimic halogens like chlorine or bromine and can act as a non-classical bioisostere for an amide bond, influencing hydrogen bonding capabilities and molecular conformation. nih.govrsc.orgresearchgate.net Studies have shown that replacing a fluorine atom with a cyano group can result in compounds with very comparable biological activities and metabolic profiles, demonstrating their bioisosteric relationship. researchgate.net

Table 2: Bioisosteric Relationships of Functional Groups in this compound

| Original Group | Bioisostere | Key Property Modifications | Reference(s) |

| Ether (-O-) | Difluoromethylene (-CF2-) | Increased metabolic stability, altered lipophilicity. | asm.orgcambridgemedchemconsulting.com |

| Carbonyl (C=O) | Difluoromethylene (-CF2-) | Removal of H-bond acceptor, increased stability. | cambridgemedchemconsulting.com |

| Halogens (e.g., -Cl, -Br) | Cyano (-C≡N) | Similar steric and electronic profile, acts as H-bond acceptor. | u-tokyo.ac.jpresearchgate.net |

| Amide (-CONH-) | N-Cyano Sulfilimine (contains cyano) | Non-classical replacement, alters H-bonding and permeability. | nih.govrsc.org |

Contributions to Materials Science and Advanced Functional Materials Development

Incorporation into Polymeric and Supramolecular Systems

The unique electronic properties and functionality of this compound make it a candidate for the development of advanced polymers and supramolecular assemblies. While specific research on the polymerization of this exact monomer is not widespread, related fluorinated aromatic compounds are used to create polymers with specialized properties. researchgate.net For instance, fluoropolymers are known for their high thermal stability, chemical resistance, and unique surface properties.

The presence of the cyano group offers a route for incorporation into polymeric structures. It can be a functional group on a monomer that is polymerized, or it can be used for post-polymerization modification, where the cyano group on a polymer backbone is chemically altered to introduce new functionalities. The synthesis of copolymers using monomers with cyano and fluoro groups has been demonstrated, indicating the feasibility of using such building blocks in polymer chemistry. rsc.org

In supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, molecules with distinct electronic features are highly sought after. Carbazole-based receptors, which share structural similarities with the benzodioxole core, are explored for their binding affinities. carloneresearch.eu The dipolar nature of this compound could facilitate its self-assembly or its interaction with other molecules to form ordered supramolecular structures.

Development of Dipolar Molecular Rotors and Metal-Organic Framework Linkers

The field of molecular machinery involves designing molecules that can perform mechanical-like motions. A dipolar molecular rotor is a molecule with a permanent electric dipole moment that can rotate relative to a stationary part of the molecule or crystal lattice. aps.orgresearchgate.netnih.gov The structure of this compound, with its highly electronegative fluorine atoms and the strong electron-withdrawing cyano group, creates a significant molecular dipole moment. This intrinsic property makes it a potential candidate for use as the rotating element in a molecular rotor system. aps.orgresearchgate.net Fluorinated groups have been successfully incorporated into molecular rotors, and their dynamics can be studied using techniques like dielectric and NMR spectroscopy. aps.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.org These materials have exceptionally high surface areas and tunable pore sizes, making them useful for gas storage, separation, and catalysis. The organic linkers are crucial to the structure and function of the MOF. While this compound itself may not be a typical linker, it can be readily converted into one. For example, hydrolysis of the cyano group would yield a carboxylic acid, a common functional group used to coordinate with metal ions in MOF synthesis. Research has shown that dicarboxylic acid-functionalized benzodioxoles can be used to synthesize novel MOFs. rsc.org The use of mixed-linker systems in MOFs allows for fine-tuning of the framework's properties, and a functionalized benzodioxole could serve as one component in such a system. researchgate.net

Environmental Chemistry Research: Characterization of Degradation Pathways of Fluorinated Organic Contaminants

The widespread use of fluorinated organic compounds has led to concerns about their persistence in the environment, as the carbon-fluorine bond is exceptionally strong and resistant to natural degradation. nih.govproquest.com Understanding the environmental fate of compounds like this compound is therefore of significant interest.

Extensive research has been conducted on the biodegradation of the parent compound, 2,2-difluoro-1,3-benzodioxole (DFBD), by the soil bacterium Pseudomonas putida F1. asm.orgnih.govnih.gov This research provides a valuable model for understanding how related compounds might break down. The study revealed a surprisingly rapid rate of defluorination, a process that breaks the C-F bonds. asm.org

The key enzyme responsible for the initial attack on the DFBD molecule was identified as toluene (B28343) dioxygenase. asm.orgnih.gov This enzyme oxidizes the aromatic ring to produce a dihydrodiol intermediate. nih.govresearchgate.net A subsequent series of enzymatic and spontaneous reactions leads to the opening of the dioxole ring, the release of two fluoride (B91410) ions, and the formation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) as a major degradation product. nih.govresearchgate.net The presence of enzymes similar to toluene dioxygenase in hundreds of other bacteria suggests this degradation pathway may be common in the environment. asm.org

For this compound, a similar degradation pathway for the fluorinated benzodioxole core is expected. The cyano group would likely undergo its own metabolic fate, potentially being hydrolyzed to an amide and then a carboxylic acid, or otherwise transformed by microbial enzymes.

Table 3: Key Steps in the Biodegradation of 2,2-Difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1

| Step | Description | Key Enzyme/Process | Intermediate/Product | Reference(s) |

| 1. Initial Oxidation | Dioxygenation of the aromatic ring. | Toluene Dioxygenase | DFBD-4,5-dihydrodiol | asm.orgnih.gov |

| 2. Dehydrogenation | Oxidation of the dihydrodiol. | Dihydrodiol Dehydrogenase | 4,5-dihydroxy-DFBD | asm.orgnih.gov |

| 3. Ring Opening & Defluorination | Spontaneous decomposition of an unstable intermediate. | Spontaneous | Pyrogallol + 2 F⁻ ions | nih.govresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。